molecular formula C20H17ClF2IN3O3S B11507895 (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(4-iodophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(4-iodophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11507895
M. Wt: 579.8 g/mol
InChI Key: NGXDLYKCNMZHES-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a thiazinane ring, an imino group, and halogenated phenyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the imino group and the halogenated phenyl groups. Key reagents and conditions include:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.

    Halogenation of Phenyl Groups: The phenyl groups are halogenated using reagents such as chlorine and iodine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Organochlorides: Organic compounds containing covalently bonded chlorine atoms.

    Thiazolidinones: Compounds with a thiazolidine ring structure.

Uniqueness

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of a thiazinane ring, imino group, and halogenated phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-N-(4-IODOPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17ClF2IN3O3S

Molecular Weight

579.8 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-ethyl-N-(4-iodophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H17ClF2IN3O3S/c1-2-27-17(28)11-16(18(29)25-13-5-3-12(24)4-6-13)31-19(27)26-14-7-9-15(10-8-14)30-20(21,22)23/h3-10,16H,2,11H2,1H3,(H,25,29)

InChI Key

NGXDLYKCNMZHES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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